molecular formula C20H13ClF4N2O2S2 B2506294 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-60-9

2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2506294
CAS RN: 877654-60-9
M. Wt: 488.9
InChI Key: PEYCXUOOLVAPOH-UHFFFAOYSA-N
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Description

The compound of interest, 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a complex molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzylthio groups and heterocyclic rings like pyrimidin and thiadiazole.

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. For instance, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative involves spectroscopic analysis using 1H NMR, 13C NMR, mass spectra, and elemental analyses, followed by confirmation through X-ray crystal structure analyses . Similarly, a series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols have been synthesized and their cytotoxic activity was evaluated . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole shows that it crystallizes in a triclinic P-1 space group with three independent molecules in the asymmetric unit . This level of detail provides insight into the potential molecular structure of the compound of interest, suggesting that it may also exhibit complex crystalline properties.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions for the compound of interest. However, the synthesis of related compounds involves the formation of arylmethylthio groups and the construction of heterocyclic rings . These reactions are likely relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures. For instance, intramolecular hydrogen bonding and supramolecular interactions such as π-π stacking are observed in the crystal structures of the compounds studied . These interactions can influence the solubility, stability, and reactivity of the compounds. The cytotoxic activity of similar compounds has been evaluated, indicating that they may have potential as anti-proliferative agents .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis and biological evaluation of pyrimidine derivatives have been explored due to their significant larvicidal activity. A study by Gorle et al. (2016) developed a series of fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, showcasing their potential in controlling larval populations, indicative of their applicability in developing pest control agents (Gorle et al., 2016).

Antitumor Activities

  • The compound's derivatives have also been investigated for their antitumor properties. Nie et al. (2014) synthesized two novel derivatives that exhibited potent antitumor activity against certain cancer cells, suggesting the compound's relevance in cancer research and potential therapeutic applications (Nie et al., 2014).

Antibacterial and Antifungal Activities

  • Research by Kahveci et al. (2020) focused on synthesizing new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating enhanced antibacterial and antifungal activities. This underscores the compound's potential in developing new antimicrobial agents (Kahveci et al., 2020).

Anti-HIV-1 Activity

  • The anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives was also explored. Novikov et al. (2004) synthesized derivatives that showed virus-inhibiting properties in vitro, highlighting the compound's potential use in antiviral therapies (Novikov et al., 2004).

Herbicide Development

  • The synthesis of pyrimidinyloxybenzylamine derivatives, which serve as key intermediates in the production of herbicides, was investigated by Gong Qi-sun (2005). This research demonstrates the compound's utility in agricultural applications (Gong Qi-sun, 2005).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2S2/c21-14-2-1-3-15(22)13(14)10-31-19-26-16-8-9-30-17(16)18(28)27(19)11-4-6-12(7-5-11)29-20(23,24)25/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYCXUOOLVAPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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